molecular formula C12H14O2 B8605067 Methyl(4-cyclopropylphenyl)acetate

Methyl(4-cyclopropylphenyl)acetate

Cat. No. B8605067
M. Wt: 190.24 g/mol
InChI Key: GQHYZWBGWMVRFH-UHFFFAOYSA-N
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Patent
US09346789B2

Procedure details

Methyl 2-(4-cyclopropylphenyl)acetate (3.10 g, 16.30 mmol) was dissolved in a mixture of THF/MeOH/water (2:2:1, 80 mL), and the solution was treated with lithium hydroxide hydrate (0.8548 g, 20.37 mmol). The mixture was then stirred at ambient temperature for 4 hours. The reaction mixture was neutralized to a pH of 4 with 3N HCl and concentrated in vacuo. The solids were re-dissolved in ethyl acetate and water. The pH was re-adjusted to a pH of about 3 to about 4 with 3N HCl. The layers were then separated. The aqueous layer was washed with ethyl acetate (2×). The combined organic layers were then washed with saturated NaCl, dried over Na2SO4 and concentrated to yield 2-(4-cyclopropylphenyl)acetic acid (2.82 g, 98%). 1H NMR (CDCl3, 400 MHz) □ 7.16 (d, J=8.2, 2H), 7.03 (d, 2H), 3.60 (s, 2H), 1.92-1.83 (m, 1H), 098-0.91 (m, 2H), 0.70-0.64 (m, 2H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.8548 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.O.[OH-].[Li+].Cl>C1COCC1.CO.O>[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=2)[CH2:2][CH2:3]1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=C1)CC(=O)OC
Name
THF MeOH water
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
lithium hydroxide hydrate
Quantity
0.8548 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solids were re-dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were then separated
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organic layers were then washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.